REACTION_SMILES
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[Ag+:40].[C:18]([c:19]1[cH:20][cH:21][cH:22][c:23]([C:24]([CH3:25])([CH3:26])[CH3:27])[n:28]1)([CH3:29])([CH3:30])[CH3:31].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][OH:10])[cH:6][cH:7]1.[F:32][C:33]([F:34])([F:35])[S:36]([O-:37])(=[O:38])=[O:39].[I:11][CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][O:10][CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cccc(C(C)(C)C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CI
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Name
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Type
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product
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Smiles
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CCOC(=O)COCCc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |